5-(5-methylfuran-2-yl)pyrazin-2-ol
CAS No.: 1803583-75-6
Cat. No.: VC2894184
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803583-75-6 |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 5-(5-methylfuran-2-yl)-1H-pyrazin-2-one |
Standard InChI | InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)7-4-11-9(12)5-10-7/h2-5H,1H3,(H,11,12) |
Standard InChI Key | BIGDSEOFQJMJRI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)C2=CNC(=O)C=N2 |
Canonical SMILES | CC1=CC=C(O1)C2=CNC(=O)C=N2 |
Introduction
Structural and Chemical Identity
Molecular Composition and Structure
5-(5-methylfuran-2-yl)pyrazin-2-ol is an organic compound with the molecular formula C₉H₈N₂O₂, containing a pyrazinone ring (a six-membered heterocycle with two nitrogen atoms) connected to a 5-methylfuran ring system . The compound has a systematic IUPAC name of 5-(5-methylfuran-2-yl)-1H-pyrazin-2-one, indicating its structural arrangement with the methylfuran group at position 5 of the pyrazinone core . The molecular structure consists of two connected heterocyclic ring systems - a pyrazinone and a methylfuran - creating a molecule with multiple sites for potential hydrogen bonding, π-π stacking, and other intermolecular interactions that could influence its physical properties and biological activities.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical notations and identifiers. Its SMILES notation is CC1=CC=C(O1)C2=CNC(=O)C=N2, providing a linear string representation of its molecular structure . The InChI (International Chemical Identifier) is InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)7-4-11-9(12)5-10-7/h2-5H,1H3,(H,11,12), offering a layered, standardized method for representing the chemical structure . Additionally, its InChIKey is BIGDSEOFQJMJRI-UHFFFAOYSA-N, providing a fixed-length condensed digital representation that facilitates web searches and database lookups . These identifiers collectively ensure unambiguous identification of the compound across chemical databases and literature.
Physical Properties and Structural Characteristics
Structural Features Analysis
The compound's structure contains several notable features that likely influence its chemical behavior. The pyrazinone ring includes an N-H group and a carbonyl function, both of which can participate in hydrogen bonding as donor and acceptor, respectively . The adjacent 5-methylfuran group introduces aromatic character and electronic effects that modify the electron distribution within the molecule. The connection between these two heterocyclic systems creates a conjugated system that extends across much of the molecule, potentially influencing its spectroscopic properties and reactivity patterns. This structural arrangement places the compound in the broader category of heterocyclic compounds containing both oxygen and nitrogen atoms, similar to certain classes of bioactive molecules.
Analytical Data and Measurements
Predicted Collision Cross Section
Collision cross section (CCS) measurements provide valuable information about molecular shape, size, and potential interactions. The predicted CCS values for 5-(5-methylfuran-2-yl)pyrazin-2-ol with various adducts have been calculated and are presented in Table 1 .
Table 1: Predicted Collision Cross Section Values for 5-(5-methylfuran-2-yl)pyrazin-2-ol
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 177.06586 | 134.4 |
[M+Na]⁺ | 199.04780 | 148.6 |
[M+NH₄]⁺ | 194.09240 | 142.0 |
[M+K]⁺ | 215.02174 | 144.9 |
[M-H]⁻ | 175.05130 | 137.7 |
[M+Na-2H]⁻ | 197.03325 | 142.0 |
[M]⁺ | 176.05803 | 137.3 |
[M]⁻ | 176.05913 | 137.3 |
Comparative Analysis with Related Compounds
Structural Relationships to Furan Derivatives
The 5-methylfuran moiety present in the compound connects it to broader research on furan-containing compounds. 2-methylfuran, a simpler but related structure, has been extensively studied as a biomass-derived compound with applications in liquid fuels and chemical synthesis . While 5-(5-methylfuran-2-yl)pyrazin-2-ol contains a more complex structure, the reactivity patterns of the methylfuran component might follow similar principles. Methylfuran compounds are known to participate in various reactions including hydroxyalkylation, alkylation, and Diels-Alder reactions, suggesting potential synthetic pathways involving our target compound .
Relationship to Pyrazole and Pyrazine Derivatives
The pyrazinone portion of 5-(5-methylfuran-2-yl)pyrazin-2-ol shares structural similarities with pyrazole derivatives, which have demonstrated significant biological activities. Research on N-pyrazolyl amidines, for example, has shown antibacterial and antifungal properties . Though structurally distinct, these related heterocyclic systems suggest potential biological activity for our target compound. The presence of both nitrogen-containing and oxygen-containing heterocycles in a single molecule is a structural feature often associated with bioactive compounds, particularly those with potential for hydrogen bonding with biological targets.
Research Gaps and Future Directions
Current Knowledge Limitations
Current literature shows significant gaps in the comprehensive characterization of 5-(5-methylfuran-2-yl)pyrazin-2-ol. Experimental determination of its physical properties, spectroscopic profiles, and reactivity patterns remains a priority for establishing a complete understanding of this compound. Additionally, studies on its stability under various conditions, potential degradation pathways, and environmental fate would be valuable for any practical applications. The absence of documented biological activities represents another important knowledge gap that warrants investigation.
Recommended Research Focus
Future research on 5-(5-methylfuran-2-yl)pyrazin-2-ol would benefit from several focused investigations. First, comprehensive physical and spectroscopic characterization would establish baseline data for identification and quality control. Second, systematic screening for biological activities, particularly antimicrobial, antioxidant, or enzyme inhibitory effects, could reveal potential pharmaceutical applications. Third, exploration of its coordination chemistry with various metals might uncover applications in catalysis or materials science. Finally, computational studies could predict additional properties and guide experimental design for more efficient research progression.
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